4,4',4''-Nitrilotribenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

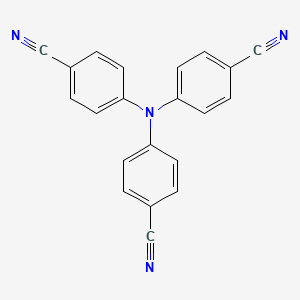

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyano-N-(4-cyanophenyl)anilino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPCEBQPPGLTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4',4''-Nitrilotribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile, a tripodal organic compound featuring a central nitrogen atom bonded to three para-substituted benzonitrile moieties, is a molecule of significant interest in materials science and supramolecular chemistry. Its rigid, propeller-like structure and the presence of three nitrile groups make it an excellent building block for the synthesis of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional polymers. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of this compound predominantly starts from a triphenylamine core, with the subsequent introduction of the nitrile functionalities. The most common precursor is a tris(4-halophenyl)amine, which can then undergo a cyanation reaction. Two primary methods have been successfully employed for this transformation: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation. An alternative, more recent approach involves a self-assembly synthesis from a fluorinated precursor.

Pathway 1: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent. For the synthesis of this compound, this method has been effectively applied to tris(4-iodophenyl)amine.

Reaction Scheme:

A general representation of the Rosenmund-von Braun reaction.

Experimental Protocol:

A detailed experimental protocol for this transformation is described in Chinese patent CN107827836A, which outlines the synthesis of tris-(4-tetrazolyl-phenyl)amine, with this compound as a key intermediate.

-

Reactants:

-

Tris-(4-iodophenyl)amine

-

Copper(I) cyanide (CuCN)

-

-

Procedure:

-

Tris-(4-iodophenyl)amine is reacted with copper(I) cyanide (CuCN) to generate tris-(4-cyanophenyl)amine (this compound)[1].

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Tris-(4-iodophenyl)amine | [1] |

| Reagent | Copper(I) Cyanide (CuCN) | [1] |

Note: The patent abstract does not provide specific details on solvent, temperature, reaction time, and yield. Access to the full patent document is recommended for a complete understanding of the experimental conditions.

Pathway 2: Palladium-Catalyzed Cyanation

Modern synthetic organic chemistry often favors palladium-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. The cyanation of tris(4-bromophenyl)amine using a palladium catalyst is a viable and attractive route to this compound.

Reaction Scheme:

A general scheme for palladium-catalyzed cyanation.

Conceptual Experimental Protocol:

-

Reactants:

-

Tris(4-bromophenyl)amine

-

A cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) (a less toxic alternative to KCN or NaCN)

-

A palladium precursor, such as palladium(II) acetate (Pd(OAc)₂)

-

A phosphine ligand, to stabilize the palladium catalyst and facilitate the reaction

-

A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

A suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc)

-

-

General Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), combine tris(4-bromophenyl)amine, the cyanide source, the palladium precursor, the phosphine ligand, and the base in the chosen solvent.

-

Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required reaction time.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Key Considerations for Palladium-Catalyzed Cyanation

| Parameter | Options and Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Various phosphine ligands (e.g., XPhos, SPhos, dppf) can be screened for optimal results. |

| Cyanide Source | K₄[Fe(CN)₆] is a common choice for its lower toxicity. Zn(CN)₂ can also be used. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Solvent | High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used. |

| Temperature | Usually in the range of 100-150 °C. |

Pathway 3: Self-Assembly Synthesis from 4-Fluorocyanobenzene

A novel and straightforward synthesis of tris(4-cyanophenyl)amine (this compound) has been reported involving a self-assembly process starting from 4-fluorocyanobenzene. This method is notable for its simplicity, as it does not require an amine reagent.

Reaction Scheme:

Self-assembly synthesis from 4-fluorocyanobenzene.

Experimental Protocol:

-

Reactants:

-

4-Fluorocyanobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

-

Procedure:

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Fluorocyanobenzene | [2] |

| Reagent | Potassium Carbonate (K₂CO₃) | [2] |

| Solvent | Dimethylsulfoxide (DMSO) | [2] |

Note: For detailed reaction conditions such as temperature, reaction time, and yield, it is advisable to consult the full scientific publication.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, requires purification to remove any unreacted starting materials, byproducts, or catalyst residues. Common purification techniques for this solid compound include:

-

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

-

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption on a stationary phase.

After purification, the identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and purity.

-

Infrared (IR) Spectroscopy: To confirm the presence of the characteristic nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

This technical guide has outlined the primary synthetic pathways for obtaining this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The classical Rosenmund-von Braun reaction offers a direct route, while modern palladium-catalyzed cyanation provides a more versatile and potentially milder alternative. The recently reported self-assembly synthesis from 4-fluorocyanobenzene presents an intriguing and simplified approach. For reproducible and high-yielding syntheses, careful optimization of reaction conditions and thorough purification and characterization of the final product are paramount. It is strongly recommended that researchers consult the primary literature for detailed experimental procedures and safety information before undertaking any of the synthetic routes described herein.

References

An In-depth Technical Guide to 4,4',4''-Nitrilotribenzonitrile: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-Nitrilotribenzonitrile, a tripodal organic compound, is a versatile building block in supramolecular chemistry and materials science. Its unique C₃ symmetric structure, characterized by a central nitrogen atom bonded to three cyanophenyl arms, imparts valuable electronic and structural properties. This guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound, along with its molecular structure. Detailed experimental protocols for its synthesis and its application as a linker in the formation of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are presented. Furthermore, this document explores the potential biological activities of related triphenylamine derivatives, offering insights for drug development professionals.

Core Properties and Structure

This compound, also known as tris(4-cyanophenyl)amine, is a white to off-white solid at room temperature. Its core structure consists of a central tertiary amine with three para-substituted benzonitrile groups, resulting in a propeller-like, three-dimensional conformation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The high melting point indicates significant intermolecular forces and a stable crystal lattice. While generally insoluble in water, it exhibits solubility in various organic solvents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂N₄ | [1] |

| Molecular Weight | 320.35 g/mol | [1] |

| CAS Number | 51545-36-9 | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 348 °C | [1] |

| Boiling Point | 570.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.275 g/cm³ | [1] |

| Solubility | Soluble in Dimethylsulfoxide (DMSO) | [3] |

Spectroscopic Data

The spectroscopic data provides crucial information for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks / Signals | Interpretation |

| FT-IR (cm⁻¹) | ~2231 | C≡N stretching vibration of the nitrile group. |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results | |

| Mass Spectrometry | Data not available in search results |

Note: Specific experimental NMR and Mass Spectrometry data for the standalone molecule were not available in the provided search results. General knowledge suggests that the ¹H NMR spectrum would show signals in the aromatic region, and the ¹³C NMR would display peaks for the aromatic carbons and the nitrile carbon. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Molecular Structure

The triphenylamine core of this compound imparts a non-planar, propeller-like geometry. This three-dimensional structure is crucial for the formation of porous, three-dimensional frameworks in materials science. The electron-withdrawing nitrile groups and the hole-transporting triphenylamine core give the molecule interesting electronic properties, making it a candidate for applications in organic electronics.

Experimental Protocols

Synthesis of this compound

A straightforward, one-pot synthesis of this compound has been reported, offering a significant improvement over traditional multi-step methods.[3]

Workflow for the Synthesis of this compound

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzonitrile and potassium carbonate in dimethylsulfoxide (DMSO).

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with water and ethanol to remove impurities.

-

Drying: Dry the purified product in a vacuum oven.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound serves as a tritopic organic linker for the construction of MOFs. The solvothermal method is a common technique for this purpose.[2][4]

Workflow for Solvothermal Synthesis of a MOF using this compound

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a glass vial, dissolve the metal salt (e.g., zinc nitrate) and this compound in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

-

Crystallization: Allow the autoclave to cool down slowly to room temperature to facilitate the formation of well-defined crystals.

-

Product Isolation and Washing: Collect the crystalline product by filtration and wash it with fresh solvent to remove any unreacted starting materials.

-

Activation: To create a porous material, the solvent molecules trapped within the framework's pores must be removed. This is typically achieved by solvent exchange with a more volatile solvent, followed by heating under vacuum.

Synthesis of Covalent Organic Frameworks (COFs)

The nitrile groups of this compound can undergo cyclotrimerization to form triazine rings, which act as the nodes in a COF. This reaction is often catalyzed by strong acids or molten salts.

Workflow for Ionothermal Synthesis of a COF using this compound

Detailed Methodology:

-

Preparation of the Reaction Ampoule: Place a mixture of this compound and a catalyst, such as zinc chloride, into a quartz ampoule.

-

Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it using a torch.

-

Ionothermal Synthesis: Heat the sealed ampoule in a tube furnace to a high temperature (e.g., 400 °C) for an extended period (e.g., 40 hours) to induce the cyclotrimerization of the nitrile groups.

-

Product Recovery: After cooling to room temperature, carefully break the ampoule to recover the solid product.

-

Purification: Purify the COF material by washing it sequentially with dilute hydrochloric acid, water, and acetone to remove the catalyst and any unreacted monomer.

-

Drying: Dry the purified COF under vacuum.

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited in the provided search results, the broader class of triphenylamine derivatives has garnered significant interest in medicinal chemistry.

Triphenylamine-based compounds have been investigated for their potential as:

-

Anticancer Agents: Certain triphenylamine derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. For instance, some triphenylamine-based photosensitizers can be activated by light to produce reactive oxygen species (ROS), leading to cell death through the mitochondrial apoptotic pathway.[5] This forms the basis of photodynamic therapy (PDT), a promising cancer treatment modality.

-

Fluorescent Probes for Bioimaging: The inherent fluorescence of many triphenylamine derivatives makes them suitable for use as probes in cellular imaging. They can be designed to target specific organelles, such as lysosomes, allowing for the visualization of cellular processes and the diagnosis of diseases at the cellular level.

Potential Signaling Pathways Involved:

The biological effects of triphenylamine derivatives are often mediated through specific signaling pathways. For example, in the context of cancer therapy, these compounds may trigger apoptosis by activating caspase cascades and inducing the cleavage of gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[6]

Logical Relationship of Triphenylamine Derivatives in Photodynamic Therapy

The development of novel triphenylamine derivatives, including those with nitrile functionalities, presents an exciting avenue for the design of targeted therapies and advanced diagnostic tools. Further research is warranted to explore the specific biological activities of this compound and its potential applications in drug development.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. Its utility as a versatile building block for the synthesis of advanced materials like MOFs and COFs is well-established, with straightforward synthetic protocols available. While its direct biological applications are yet to be fully explored, the promising activities of related triphenylamine derivatives suggest that this compound and its analogues hold potential for the development of novel therapeutics and diagnostic agents. This technical guide provides a foundational understanding of this compound for researchers and professionals in materials science and drug development, encouraging further investigation into its properties and applications.

References

The Strategic Role of 4,4',4''-Nitrilotribenzonitrile in Advancing Organic Electronics

An In-depth Technical Guide for Researchers and Scientists

Introduction: 4,4',4''-Nitrilotribenzonitrile (NTN), also known as tris(4-cyanophenyl)amine (TCPA), is emerging as a highly versatile and pivotal molecule in the field of organic electronics. Its unique trifunctional structure, characterized by a central triphenylamine (TPA) core and three peripheral nitrile groups, bestows a combination of desirable electronic and physical properties. The TPA core is a well-established hole-transporting moiety, while the electron-withdrawing nature of the nitrile groups allows for the tuning of the molecule's electronic energy levels. This guide provides a comprehensive technical overview of the applications of NTN in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs), complete with synthesized data, experimental protocols, and logical diagrams to facilitate further research and development.

Core Molecular Properties and Synthesis

The fundamental structure of NTN provides a robust platform for its application in organic electronics. The propeller-like, threefold symmetric geometry influences its molecular packing and film-forming properties, which are critical for charge transport in thin-film devices.

Synthesis of this compound

A straightforward and effective method for the synthesis of NTN involves the self-assembly of 4-fluorocyanobenzene in the presence of a base.[1] This approach avoids the need for more complex cross-coupling reactions.

Experimental Protocol: Synthesis of this compound[1]

-

Materials: 4-fluorocyanobenzene, potassium carbonate (K₂CO₃), dimethylsulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluorocyanobenzene in DMSO.

-

Add potassium carbonate to the solution.

-

Heat the reaction mixture and stir for a specified duration (optimized based on reaction scale and temperature). The reaction proceeds via a novel self-assembly process without the need for an amine reagent.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude product by pouring the reaction mixture into water.

-

Collect the solid product by filtration and wash thoroughly with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Further purify the product by recrystallization or sublimation to obtain high-purity NTN suitable for electronic device fabrication.

-

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its chemical structure and purity.

Applications in Organic Light-Emitting Diodes (OLEDs)

The inherent hole-transporting capability of the TPA core makes NTN a promising candidate for use in the hole transport layer (HTL) of OLEDs. A well-designed HTL facilitates the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device performance.

While specific performance data for OLEDs utilizing NTN as the primary HTL is not extensively reported in publicly available literature, its derivatives and analogous triphenylamine-based materials have demonstrated significant success. For instance, deep-blue OLEDs have been fabricated using benzonitrile functionalized emitters, achieving high external quantum efficiencies (EQEs).[2]

Table 1: Representative Performance of Deep-Blue OLEDs with Benzonitrile-Functionalized Emitters[2]

| Emitter | Max. EQE (%) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

| TPIAnCN | 6.84 | 3.2 | (0.15, 0.07) |

| TPIChCN | 4.28 | 3.4 | (0.15, 0.05) |

Note: TPIAnCN and TPIChCN are tetraphenylimidazole and benzonitrile functionalized anthracene/chrysene emitters.

Experimental Protocol: Fabrication of a Generic OLED Device

-

Substrate Preparation:

-

Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The cleaned substrates are then treated with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.

-

-

Thin Film Deposition (by Thermal Evaporation):

-

The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

A hole injection layer (HIL), such as MoO₃ (10 nm), is deposited onto the ITO.

-

The hole transport layer (HTL), for which NTN would be a candidate, is then deposited (e.g., 40 nm).

-

An emissive layer (EML) is deposited. This could be a host material doped with a fluorescent or phosphorescent emitter.

-

An electron transport layer (ETL), such as TPBi (30 nm), is deposited.

-

A thin electron injection layer (EIL), such as LiF (0.8 nm), is deposited.

-

Finally, a metal cathode, such as aluminum (100 nm), is deposited through a shadow mask to define the active area of the device.

-

-

Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

-

Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the devices are measured using a source meter and a spectroradiometer.

Applications in Organic Field-Effect Transistors (OFETs)

The semiconducting nature of NTN, arising from its extended π-conjugated system, makes it a candidate for the active channel material in p-type OFETs. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off).

While specific OFET performance data for NTN is scarce in the literature, related organic semiconductors have shown promising results. For instance, pentacene-based OFETs, a benchmark p-type material, can achieve mobilities in the range of 0.3 to 1.5 cm²/Vs with on/off ratios exceeding 10⁷.[3] The molecular design of NTN suggests the potential for good charge transport, although this needs to be experimentally verified and optimized through device engineering.

Table 2: Typical Performance Parameters for p-type OFETs

| Material | Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) |

| Pentacene[3] | 0.3 - 1.5 | > 10⁷ |

| Ph-BTBT-10[3] | up to 14.7 | - |

Note: Data for NTN is not available and is presented here for context on typical p-type OFET performance.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

-

Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively.

-

Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better growth of the organic semiconductor film.

-

Active Layer Deposition: A thin film of NTN (e.g., 50 nm) is deposited onto the treated SiO₂ surface. This can be done via vacuum thermal evaporation or solution-based techniques like spin-coating if a suitable solvent is found.

-

Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited through a shadow mask onto the NTN film using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

-

Annealing: The completed device may be annealed at a moderate temperature to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes, potentially enhancing device performance.

-

Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer. The output characteristics (I_DS vs. V_DS at constant V_GS) and transfer characteristics (I_DS vs. V_GS at constant V_DS) are measured to extract the field-effect mobility and the on/off ratio.

Applications in Perovskite Solar Cells (PSCs)

The favorable hole-transporting properties and energy level alignment of triphenylamine-based molecules make them excellent candidates for the hole transport layer (HTL) in perovskite solar cells. An efficient HTL in a PSC architecture is crucial for extracting holes from the perovskite absorber layer while blocking electrons, thereby reducing charge recombination and improving the power conversion efficiency (PCE), open-circuit voltage (V_oc), and fill factor (FF).

Table 3: Performance of a Perovskite Solar Cell with a Dual-Hole Transport Layer[4]

| HTL Configuration | PCE (%) | V_oc (V) |

| Single HTL | - | 1.00 |

| Dual HTL (poly-TPD and P3CT-N) | 19.85 | 1.09 |

Note: This table illustrates the benefit of advanced HTL engineering in PSCs, a role for which NTN could be investigated.

Experimental Protocol: Fabrication of a p-i-n Planar Perovskite Solar Cell

-

Substrate and Electrode Preparation: ITO-coated glass substrates are patterned and cleaned as described for OLED fabrication.

-

Hole Transport Layer Deposition: A solution of the HTL material (e.g., NTN dissolved in a suitable solvent) is spin-coated onto the ITO substrate, followed by thermal annealing to form a uniform thin film.

-

Perovskite Absorber Layer Deposition: A precursor solution of the perovskite material (e.g., a mixture of lead halides and organic cations in a solvent like DMF or DMSO) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.

-

Electron Transport Layer Deposition: A solution of an electron-transporting material, such as a fullerene derivative (e.g., PCBM), is spin-coated onto the perovskite layer.

-

Cathode Deposition: A buffer layer (e.g., BCP) and a metal cathode (e.g., Ag or Al) are deposited by thermal evaporation through a shadow mask.

-

Characterization: The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, V_oc, short-circuit current density (J_sc), and fill factor (FF).

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic electronics. Its straightforward synthesis and favorable electronic properties make it an attractive candidate for use as a hole-transporting material in OLEDs and perovskite solar cells, and as an active semiconductor in OFETs. While there is a need for more dedicated research to quantify its performance in these devices, the existing knowledge on analogous triphenylamine and benzonitrile-containing materials suggests a high potential for NTN. Future research should focus on the detailed characterization of NTN-based devices to establish its performance metrics, as well as on the synthesis of novel derivatives to further tune its properties for specific applications in next-generation flexible and printed electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Improving the performance of perovskite solar cells using a dual-hole transport layer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

role of 4,4',4''-Nitrilotribenzonitrile in covalent organic frameworks

An In-depth Technical Guide: The Role of 4,4',4''-Nitrilotribenzonitrile in Covalent Organic Frameworks

Introduction

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their ordered, porous structures, high surface areas, and exceptional stability make them promising materials for a wide range of applications, including gas storage, separation, catalysis, and electronics.[1][2][3] The rational design of COFs relies on the selection of molecular building blocks (monomers or linkers) that dictate the resulting framework's geometry, porosity, and function.[4]

This compound (NTB) has emerged as a critical building block in the synthesis of advanced COFs.[4] Characterized by a central nitrogen atom bonded to three benzonitrile arms, NTB possesses a C₃-symmetric, trigonal planar geometry.[4][5] This inherent rigidity and defined shape are ideal for directing the formation of highly ordered, crystalline porous networks.[5] The three terminal nitrile (-C≡N) groups serve as reactive sites for polymerization, enabling the construction of robust, extended frameworks.[4] This guide provides a comprehensive overview of the role of NTB in the design, synthesis, and application of COFs, with a focus on the resulting Covalent Triazine Frameworks (CTFs).

The Structural and Chemical Significance of NTB in COF Synthesis

The molecular architecture of this compound makes it an exemplary linker for COF synthesis. Its utility is rooted in its unique structural and chemical properties.

-

C₃-Symmetric Linker: The tripodal, planar geometry of NTB is fundamental to the formation of two-dimensional COFs with predictable hexagonal topologies.[5] This C₃ symmetry guides the self-assembly process, leading to highly crystalline materials with uniform porosity.

-

Reactive Nitrile Groups: The nitrile functionalities are the key to polymerization. Through a process of cyclotrimerization, these groups react to form exceptionally stable 1,3,5-triazine rings.[5] This reaction covalently links NTB monomers into a rigid, nitrogen-rich network, forming a subclass of COFs known as Covalent Triazine Frameworks (CTFs).[6]

-

Pore Engineering and Functionality: When NTB is used as a linker, the resulting COF pores are inherently lined with the nitrogen atoms of the triazine rings and the central nitrogen of the NTB core. This nitrogen-rich environment can enhance the selective adsorption of specific guest molecules, such as carbon dioxide (CO₂).[5] The triphenylamine core of the NTB molecule is also a well-known hole-transporting moiety, which can impart valuable electronic properties to the final material.[5]

Below is a summary of the key properties of the this compound monomer.

| Property | Value | Reference |

| CAS Number | 51545-36-9 | [4][5] |

| Molecular Formula | C₂₁H₁₂N₄ | [7] |

| Molecular Weight | 320.3 g/mol | [5] |

| Symmetry | C₃ | [4] |

| Melting Point | 348 °C | [4] |

| Appearance | N/A | [7] |

| Purity | >90-97% (Typical for commercial sources) | [4][7] |

Synthesis and Experimental Protocols

The most common method for synthesizing Covalent Triazine Frameworks from nitrile-functionalized monomers like NTB is through ionothermal synthesis. This technique utilizes a molten salt, typically zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst for the cyclotrimerization reaction at high temperatures.[6]

Detailed Protocol: Ionothermal Synthesis of an NTB-based CTF

This protocol is based on typical procedures for synthesizing CTFs from aromatic nitrile precursors.[6][8]

1. Materials and Reagents:

-

This compound (NTB) (monomer)

-

Zinc Chloride (ZnCl₂) (catalyst/solvent), anhydrous

-

Hydrochloric Acid (HCl), dilute solution (e.g., 2 M)

-

Deionized Water

-

Acetone

-

Tetrahydrofuran (THF)

-

Quartz ampoule

-

Tube furnace

-

Vacuum line and sealing torch

2. Procedure:

-

Preparation: In a quartz ampoule, combine this compound and anhydrous ZnCl₂. A typical molar ratio of ZnCl₂ to monomer can range from 10:1 to 20:1.[6]

-

Evacuation and Sealing: Attach the ampoule to a vacuum line and evacuate to a high vacuum (<10⁻³ mbar). Carefully seal the ampoule using a high-temperature torch while maintaining the vacuum.

-

Polymerization: Place the sealed ampoule in a programmable tube furnace. Heat the ampoule to a target temperature, typically between 400 °C and 600 °C, and hold for a specified duration, often 48 hours.[6] The exact temperature is a critical parameter that influences the material's surface area and crystallinity.[6]

-

Work-up and Purification: After the reaction is complete, allow the furnace to cool to room temperature. Carefully break open the cooled ampoule to retrieve the resulting black solid monolith.[6]

-

Grind the solid into a fine powder. To remove the ZnCl₂ catalyst and any unreacted monomer, wash the powder sequentially and extensively with:

-

Dilute HCl solution

-

Deionized water until the filtrate is neutral

-

THF

-

Acetone

-

-

Drying: Collect the purified powder by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to yield the final CTF product.

Caption: Experimental workflow for the ionothermal synthesis of an NTB-based CTF.

Properties and Performance Data

NTB-based COFs exhibit a combination of properties that make them highly attractive for advanced applications. The robust triazine linkages ensure high thermal and chemical stability, while the ordered network results in permanent porosity and a large specific surface area.

The table below presents representative data for Covalent Triazine Frameworks synthesized from nitrile precursors, illustrating the typical performance characteristics that can be expected from an NTB-based framework.

| Framework | Synthesis Temp. (°C) | BET Surface Area (m²/g) | CO₂ Uptake (293 K, 1 bar) | Ref. |

| pBN-CTF-10-400 | 400 | 809 | - | [6] |

| pBN-CTF-10-550 | 550 | 1460 | 96 mg/g | [6][8] |

| CTF-1 | 400 | 797 | ~80 mg/g | [8] |

(Note: pBN-CTF and CTF-1 are analogs synthesized from different dinitrile monomers but through the same ionothermal method, providing a strong indication of the properties achievable with NTB.)

Caption: Formation of a CTF from the NTB monomer via cyclotrimerization.

Applications

The unique structural and chemical properties of NTB-based COFs translate into high performance across several fields.

-

Gas Storage and Separation: With high surface areas, well-defined micropores, and nitrogen-rich frameworks, these materials are excellent candidates for gas adsorption.[2] They show particular promise for CO₂ capture and separation from flue gas or natural gas due to the favorable interactions between CO₂ and the nitrogen sites within the framework.[5][8]

-

Organic Electronics: The triphenylamine core of NTB is a recognized hole-transporting material.[5] Its incorporation into a rigid, ordered COF structure could facilitate charge transport, making these materials suitable for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.[5]

-

Catalysis: The porous, stable, and crystalline nature of NTB-based COFs makes them effective platforms for catalysis.[2] They can be used as supports for metal nanoparticles or designed with intrinsic catalytic sites for various organic transformations.

-

Sensing and Environmental Remediation: The uniform pores and tunable surface chemistry can be exploited for the selective detection of analytes.[2] Furthermore, their high adsorption capacity makes them suitable for removing pollutants, such as volatile organic compounds or heavy metal ions, from water and air.[3]

Caption: Relationship between the core properties of NTB-COFs and their applications.

Conclusion

This compound is a powerful and versatile building block for the bottom-up synthesis of Covalent Organic Frameworks. Its rigid, C₃-symmetric structure and reactive nitrile groups enable the construction of highly crystalline, porous, and stable Covalent Triazine Frameworks. The resulting materials possess a unique combination of properties, including high surface area, nitrogen-rich pores, and tunable electronics, making them highly promising for addressing challenges in gas separation, catalysis, and advanced electronic devices. The continued exploration of NTB and its derivatives will undoubtedly lead to the discovery of novel frameworks with tailored functionalities for the next generation of advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery [html.rhhz.net]

- 3. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 51545-36-9 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 4,4,4-Nitrilotribenzonitrile CAS No.:51545-36-9 - Ruixibiotech [ruixibiotech.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4,4',4''-Nitrilotribenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4,4',4''-Nitrilotribenzonitrile, a versatile tripodal molecule with significant applications in materials science and organic synthesis. This document outlines the key spectroscopic techniques used to elucidate its structure and purity, presenting quantitative data in a clear, tabular format and detailing the experimental protocols for each method.

Molecular Structure and Properties

This compound is a crystalline solid with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.3 g/mol .[1] Its unique propeller-like structure, stemming from the central nitrogen atom bonded to three benzonitrile arms, makes it a valuable building block for the synthesis of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | [Data not explicitly found in search results] | d | [Data not explicitly found in search results] | Aromatic Protons |

| ¹H | [Data not explicitly found in search results] | d | [Data not explicitly found in search results] | Aromatic Protons |

| ¹³C | [Data not explicitly found in search results] | s | - | Quaternary Carbon (C-N) |

| ¹³C | [Data not explicitly found in search results] | s | - | Nitrile Carbon (C≡N) |

| ¹³C | [Data not explicitly found in search results] | d | - | Aromatic CH |

| ¹³C | [Data not explicitly found in search results] | d | - | Aromatic CH |

| ¹³C | [Data not explicitly found in search results] | s | - | Aromatic Quaternary Carbon |

Note: Specific chemical shift values and coupling constants for this compound were not explicitly available in the provided search results. The table indicates the expected signals and multiplicities based on the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic nitrile (C≡N) and aromatic (C-H, C=C) stretching vibrations are key identifiers for this compound. The C≡N stretching frequency can provide insights into the electronic environment and any potential coordination with metal centers.[1]

Table 2: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~2237 | C≡N stretch | Strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1200-1029 | C-N stretch | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is characterized by an intense absorption peak in the UV region, which is attributed to the π-π* transitions of the conjugated aromatic system.[2]

Table 3: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Toluene | 336 | [Data not explicitly found in search results] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Table 4: Mass Spectrometry Data

| Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray Ionization (ESI) | 321.3 | [Data not explicitly found in search results] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

-

NMR tube and cap[3]

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid powder)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., toluene)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample across the appropriate wavelength range (e.g., 200-800 nm) to determine the λmax.

-

Record the absorbance at the λmax.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI)

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an ESI source

Procedure:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent.[6]

-

Filter the solution if any solid particles are present to prevent clogging of the instrument.[6]

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. This compound | 51545-36-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In-Depth Technical Guide to 4,4',4''-Nitrilotribenzonitrile (CAS 51545-36-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4,4',4''-Nitrilotribenzonitrile, also known as Tris-(p-cyanophenyl)amine, is a tripodal organic compound with the CAS number 51545-36-9. Its structure features a central nitrogen atom bonded to three cyanophenyl groups. This symmetrical, rigid, and planar geometry makes it a valuable building block in materials science. While its primary applications are in the synthesis of advanced materials, its unique electronic properties also suggest potential for use in organic electronics. To date, no significant pharmacological activity or application in drug development has been reported for this specific compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51545-36-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₁H₁₂N₄ | [1][2][3][4][5][6] |

| Molecular Weight | 320.35 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [1][2][3][4][5][6] |

| Synonyms | Tris-(p-cyanophenyl)amine, tri(4-cyanophenyl)amine, 4,4',4''-nitrilotris-benzonitrile | [1] |

| Melting Point | 348 °C | [1] |

| Boiling Point (Predicted) | 570.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.275 g/cm³ | [1] |

| Appearance | White to off-white powder/crystals | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of the triphenylamine core followed by the introduction of the nitrile groups. Established methods for aryl nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, can be adapted for this purpose.[7]

Illustrative Synthetic Approach: Rosenmund-von Braun Reaction

A plausible synthetic route involves the reaction of a tris(4-halophenyl)amine with a cyanide source, such as copper(I) cyanide.

Experimental Workflow for the Synthesis of this compound

Applications in Materials Science

The primary utility of this compound lies in its role as a trigonal linker in the construction of porous crystalline materials known as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[7] Its rigid, C3-symmetric structure is ideal for forming ordered, porous networks with high thermal stability and surface area.[7]

Synthesis of Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks are a subclass of COFs where the linking units are triazine rings, formed by the trimerization of nitrile groups. The ionothermal synthesis method is a common approach for this transformation.

Detailed Experimental Protocol for Ionothermal Synthesis of a Covalent Triazine Framework (Adapted from a similar nitrile precursor)

This protocol is based on the synthesis of CTF-1 from terephthalonitrile and is illustrative of the conditions that could be adapted for this compound.[3]

-

Preparation: In an inert atmosphere, a mixture of the aromatic nitrile monomer (e.g., this compound) and anhydrous zinc chloride (in a molar ratio of 1:5) is placed into a Pyrex ampoule.[3]

-

Sealing: The ampoule is evacuated and sealed under vacuum.

-

Heating: The sealed ampoule is heated in a furnace to 400°C for 48 hours.[3]

-

Cooling and Initial Workup: The ampoule is cooled to room temperature, and the resulting solid black product is mechanically separated.

-

Washing: The crude product is stirred with deionized water for 72 hours to remove the majority of the zinc chloride.[3]

-

Acid Treatment: The product is then isolated by filtration and stirred with a 2 M aqueous HCl solution for 24 hours to remove any remaining inorganic salts.[3]

-

Final Purification: The purified Covalent Triazine Framework is collected by filtration, washed with water and acetone, and dried under vacuum.

Experimental Workflow for the Ionothermal Synthesis of a Covalent Triazine Framework

Properties and Applications of Derived Materials

The resulting Covalent Triazine Frameworks are typically black powders that are insoluble in common organic solvents.[7] They exhibit high thermal stability and permanent porosity, which are desirable characteristics for applications in:

-

Gas Storage and Separation: The porous nature of these materials allows for the selective adsorption of gases.[1][5]

-

Catalysis: The high surface area and potential for functionalization make them suitable as catalyst supports or as catalysts themselves.[2]

-

Organic Electronics: The triphenylamine core is a known hole-transporting moiety, suggesting potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[7]

Table 2: Quantitative Data for a Representative Covalent Triazine Framework (PCTF-4)

This table presents data for a CTF derived from a triphenylamine-core monomer, which is structurally related to this compound, to illustrate the properties of such materials.[5]

| Property | Value |

| BET Specific Surface Area | 1404 m² g⁻¹ |

| CO₂ Uptake (273 K, 1 bar) | 20.5 wt% |

| CO₂/N₂ Selectivity (273 K) | 14–56 |

| CO₂/CH₄ Selectivity (273 K) | 11–20 |

Signaling Pathways and Biological Activity

Currently, there is no published research indicating that this compound or its direct derivatives interact with biological signaling pathways or exhibit any notable pharmacological activity. The focus of research on this compound has been exclusively in the domain of materials chemistry. Therefore, diagrams of signaling pathways are not applicable.

Conclusion

This compound is a key building block in the field of materials science, enabling the synthesis of highly porous and stable Covalent Organic Frameworks and advanced polymers. Its well-defined structure and reactivity make it a versatile component for creating materials with tailored properties for applications in gas separation, catalysis, and organic electronics. While its potential in the life sciences has not been explored, its unique chemical and electronic characteristics may warrant future investigation in areas such as drug delivery systems or as a scaffold for bioactive molecules. Researchers and professionals in materials science will find this compound to be a valuable tool for the development of next-generation functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 51545-36-9 | Benchchem [benchchem.com]

Solubility of 4,4',4''-Nitrilotribenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4',4''-Nitrilotribenzonitrile (also known as tris(4-cyanophenyl)amine) in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound. However, several research articles imply its solubility in certain organic solvents during synthesis and characterization processes. The following table summarizes the available qualitative solubility information.

| Solvent | Chemical Formula | Type | Solubility | Citation(s) |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble (qualitative, used for fluorescence studies) | [1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (qualitative, used in synthesis) | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Not explicitly stated, likely sparingly soluble | |

| Chloroform | CHCl₃ | Nonpolar | Not explicitly stated, likely sparingly soluble | |

| Toluene | C₇H₈ | Nonpolar | Not explicitly stated, likely poorly soluble | |

| Methanol | CH₄O | Polar Protic | Not explicitly stated, likely poorly soluble | |

| Ethanol | C₂H₆O | Polar Protic | Not explicitly stated, likely poorly soluble | |

| Water | H₂O | Polar Protic | Insoluble |

Note: The information presented is based on inferences from synthetic procedures and analytical characterization found in the cited literature. For precise quantitative analysis, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled vial. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Place the vials with the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the vials to room temperature in a desiccator and weigh them on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtered solution (L)

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Materials:

-

This compound

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature bath

-

Syringe filters

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the λmax.

-

Prepare Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a volumetric flask with the solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax using the spectrophotometer. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration).

-

Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

Measure Absorbance of Saturated Solution: After equilibration and settling, filter the supernatant. The saturated solution may need to be diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted (or undiluted, if appropriate) solution at the λmax.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility = Concentration from calibration curve × Dilution factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound like this compound using either the gravimetric or UV-Vis spectrophotometry method.

Caption: General workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile is a tripodal aromatic nitrile that serves as a versatile building block in supramolecular chemistry and materials science. Its rigid, planar structure and the presence of three reactive nitrile groups make it an ideal candidate for the synthesis of advanced materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and high-performance polymers. A critical characteristic for the application of these materials, particularly in electronics and catalysis, is their thermal stability. This guide provides a comprehensive overview of the thermal properties of materials derived from this compound, supported by experimental protocols and data interpretation. While direct thermal analysis data for the standalone this compound molecule is not extensively available in public literature, its incorporation into larger structures imparts significant thermal robustness.

Thermal Stability Analysis

The thermal stability of materials is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Data from Related Materials

While specific TGA and DSC data for crystalline this compound is not readily found, the thermal properties of polymers and frameworks synthesized using this linker provide strong evidence of its contribution to high thermal stability. For instance, covalent triazine frameworks (CTFs) synthesized from aromatic nitriles are known for their exceptional thermal and chemical stability.[1] Such frameworks often exhibit thermal stability at temperatures exceeding 400 °C.[2] The incorporation of this compound into polymer matrices has also been shown to significantly enhance their thermal stability.[3]

Table 1: Representative Thermal Stability Data for Materials Incorporating Nitrile and Triazine Moieties

| Material Type | Linker/Monomer | Td5% (°C) (Nitrogen Atmosphere) | Char Yield at 800°C (%) (Nitrogen Atmosphere) | Reference |

| Covalent Triazine Framework (CTF) | Aromatic dinitriles/trinitriles | > 400 | > 60 | [2] |

| Poly(s-triazine) | Bishydrazino-s-triazine derivatives | ~300-400 | 27-31 | [4] |

| Metal-Organic Framework (MOF) | Nitrogen-rich ligands | ~200-300 (decomposition of ligand) | Varies with metal and ligand | [5][6] |

Note: Td5% represents the temperature at which 5% weight loss is observed.

Experimental Protocols

Detailed methodologies for performing TGA and DSC are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the thermal analysis of organic compounds and polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and residual weight of the sample.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The weight loss of the sample is recorded as a function of temperature.

-

Data Analysis: The onset of decomposition is determined from the TGA curve. The residual weight at the final temperature is also recorded.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other phase transitions of the sample.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: Endothermic and exothermic peaks are analyzed to determine melting points, crystallization temperatures, and enthalpies of transition.

Visualizations

Experimental Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

References

- 1. Recent advancements in the synthesis of covalent triazine frameworks for energy and environmental applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. This compound | 51545-36-9 | Benchchem [benchchem.com]

- 4. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 4,4',4''-Nitrilotribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile, also known as tris(4-cyanophenyl)amine (TCPA), is a star-shaped, electron-deficient organic molecule that has garnered significant interest in materials science. Its unique C₃ symmetric structure, featuring a central triphenylamine (TPA) core functionalized with three electron-withdrawing nitrile groups, imparts a range of desirable electronic and photophysical properties. The TPA core is a well-established hole-transporting moiety, while the nitrile groups enhance electron affinity and provide sites for further chemical modification or coordination.[1] This combination makes this compound a versatile building block for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a linker in the synthesis of porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1] This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimental and computational data, methodologies for its characterization, and a discussion of its structure-property relationships.

Synthesis and Characterization

The synthesis of this compound typically involves the cyanation of a tri-substituted triphenylamine precursor. A common synthetic route is the Rosenmund-von Braun reaction, which involves the direct cyanation of an aryl halide with a cyanide source, often copper(I) cyanide, at elevated temperatures.[1] Another approach involves a self-assembly process where 4-fluorocyanobenzene is treated with potassium carbonate in dimethylsulfoxide.[2]

Purification of the final product is crucial for obtaining accurate electronic property measurements and is typically achieved through standard techniques such as recrystallization and column chromatography. Characterization of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[1]

Core Electronic Properties

The electronic properties of this compound are dominated by the interplay between the electron-donating triphenylamine core and the electron-withdrawing nitrile groups. This intramolecular charge-transfer character is key to its functionality in various electronic devices.

Data Presentation

The following table summarizes the key electronic properties of this compound, including data from both experimental measurements and computational studies.

| Property | Experimental Value | Computational Value | Method | Reference |

| HOMO Energy | -5.85 eV | -5.92 eV | Cyclic Voltammetry | [3] |

| LUMO Energy | -2.43 eV | -2.38 eV | Cyclic Voltammetry / UV-Vis | [3] |

| HOMO-LUMO Gap | 3.42 eV | 3.54 eV | UV-Vis Spectroscopy | [3] |

| Ionization Potential | Not Reported | 6.11 eV | DFT (B3LYP/6-31G) | [2] |

| Electron Affinity | Not Reported | -2.15 eV | DFT (B3LYP/6-31G) | [2] |

| Absorption Max (λmax) | 336 nm (in Toluene) | Not Applicable | UV-Vis Spectroscopy | |

| Emission Max (λem) | 380 nm and 414 nm (colloid) | Not Applicable | Fluorescence Spectroscopy | [2] |

Note: Some experimental values are estimated from electrochemical data, and computational values can vary depending on the level of theory and basis set used.

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the optical band gap of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., toluene, THF, or dichloromethane) with a concentration in the range of 10-5 to 10-6 M. The solvent should be of spectroscopic grade to minimize interference.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for the measurements.

-

Absorption Measurement: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) is identified.

-

Emission Measurement: The sample is excited at its λmax, and the fluorescence emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.

-

Band Gap Calculation: The optical band gap (Eg) can be estimated from the onset of the absorption spectrum using the Tauc plot method.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound and to estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.

-

Analyte Solution: A known concentration (typically 1 mM) of this compound is added to the electrolyte solution.

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential is swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.

-

Data Analysis: The oxidation (Eox) and reduction (Ered) potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard (E₁/₂ = +0.64 V vs. NHE):

-

EHOMO (eV) = -[Eox - E₁/₂(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered - E₁/₂(Fc/Fc⁺) + 4.8]

-

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Workflow for Electronic Characterization

Caption: Workflow for the experimental determination of key electronic properties.

Conclusion

This compound is a molecule with a rich set of electronic properties that make it a highly valuable component in the field of organic electronics and materials science. Its tunable HOMO/LUMO levels, significant electron affinity, and strong fluorescence are a direct result of its unique molecular architecture. The experimental and computational data presented in this guide provide a foundational understanding for researchers and scientists working with this compound. The detailed protocols offer a starting point for the accurate and reproducible characterization of its electronic characteristics, which is essential for the rational design of new materials and devices with tailored functionalities. Further research into the derivatization of the nitrile groups could open up even more avenues for tuning its electronic properties and expanding its applications.

References

Methodological & Application